molecular formula C13H13ClN2OS B3138180 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 448939-97-7

2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B3138180
CAS RN: 448939-97-7
M. Wt: 280.77 g/mol
InChI Key: CQPLYFZRBXXXJH-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (also known as 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide-2-chloro) is an organic compound that was first synthesized by researchers in the early 2000s. It is a versatile compound that has been found to have a wide range of applications in scientific research. It is an important building block in the synthesis of other compounds and is used in the production of drugs and other pharmaceuticals.

Scientific Research Applications

Synthesis and Anticancer Activity

A study by Evren et al. (2019) detailed the synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including derivatives of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. These compounds were investigated for their anticancer activity, particularly against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line. Among the synthesized compounds, specific derivatives demonstrated high selectivity and induced apoptosis, albeit not as effectively as cisplatin, a standard in chemotherapy (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Structural Elucidation and Crystallography

Saravanan et al. (2016) conducted a study on the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, a closely related compound. This research highlighted the molecular orientation and intermolecular interactions within the crystal, providing insights into the compound's structural characteristics, which could be relevant for understanding the physical and chemical properties of similar acetamide derivatives (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).

Antimicrobial Properties

Badiger et al. (2013) synthesized a series of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated their antimicrobial activity against Gram-negative and Gram-positive bacteria as well as fungi. This suggests that derivatives of 2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide might also hold potential in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Antidiabetic Potential

A recent study by Abbasi et al. (2020) on the synthesis of novel bi-heterocycles, including derivatives of this compound, evaluated for anti-diabetic potential. These compounds exhibited significant enzyme inhibition against α-glucosidase, indicating their potential as valuable anti-diabetic agents (Abbasi, Ramzan, Aziz‐ur‐Rehman, Siddiqui, Shah, Lodhi, Khan, & Mirza, 2020).

properties

IUPAC Name

2-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-8-3-5-10(6-4-8)12-9(2)18-13(16-12)15-11(17)7-14/h3-6H,7H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPLYFZRBXXXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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